

A Comparative Analysis of Fatty Acid Ethyl Esters in Alcoholic Beverages

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Compound of Interest

Compound Name: Ethyl caprate

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This guide provides a comparative overview of the concentrations of various fatty acid ethyl esters (FAEEs) found in common alcoholic beverages. FAEEs are esters formed from the reaction of fatty acids and ethanol, primarily during fermentation.^[1] They are significant contributors to the aroma and flavor profiles of these beverages and are also studied as potential biomarkers for alcohol consumption.^[2]

Quantitative Comparison of FAEEs in Alcoholic Beverages

The concentration and composition of FAEEs can vary significantly depending on the type of alcoholic beverage, the raw materials used, the yeast strain employed during fermentation, and the distillation and aging processes.^{[3][4]} The following table summarizes the reported concentration ranges of several key FAEEs in wine, beer, and brandy. All values have been standardized to milligrams per liter (mg/L) for direct comparison.

Fatty Acid Ethyl Ester	Wine (mg/L)	Beer (mg/L)	Brandy (mg/L)
Ethyl Acetate	8.0 - 119.33	8.0 - 36.34	100 - 600
Ethyl Caproate (Hexanoate)	0.016 - 0.125	0.05 - 0.287	Present, not quantified
Ethyl Caprylate (Octanoate)	0.039 - 0.122	0.04 - 0.168	20 - 30
Ethyl Caprate (Decanoate)	0.034 - 0.103	0.06 - 2.48	50 - 100
Ethyl Laurate (Dodecanoate)	Present, not quantified	Present, not quantified	50 - 80

Note: The concentration ranges are compiled from multiple sources and can be influenced by specific production methods.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols for FAEE Analysis

The quantification of FAEEs in alcoholic beverages typically involves extraction followed by gas chromatography (GC) analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common method for extracting FAEEs from a liquid matrix.

- Procedure:
 - Take a 100 ml sample of the alcoholic beverage.[\[3\]](#)
 - If the alcohol content is high (e.g., in spirits), dilute the sample with water to approximately 20% alcohol by volume.[\[3\]](#)
 - Perform the extraction four times using 100 ml aliquots of methylene chloride in a separatory funnel.[\[3\]](#)
 - Combine the organic extracts.

- Remove the solvent from the combined extracts, for example, by evaporation under a gentle stream of nitrogen, to concentrate the FAEEs.[3]
- Re-dissolve the residue in a known small volume (e.g., 5 ml) of a suitable solvent like hexane.
- Add an internal standard, such as ethyl pelargonate, for accurate quantification.[3]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like FAEEs.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A suitable capillary column, such as a FFAP (Free Fatty Acid Phase) column (e.g., 6-ft x 1/8-inch), is used for separation.[3]
- Carrier Gas: Helium or hydrogen is typically used.
- Injection: Inject 1-2 μL of the concentrated extract into the GC inlet.
- Temperature Program: A temperature gradient is applied to the oven to separate the FAEEs based on their boiling points. A typical program might start at 100°C and ramp up to 225°C at a rate of 7.5°C per minute.[3]
- Detection: The mass spectrometer detects the ions of the fragmented FAEE molecules, allowing for their identification and quantification.

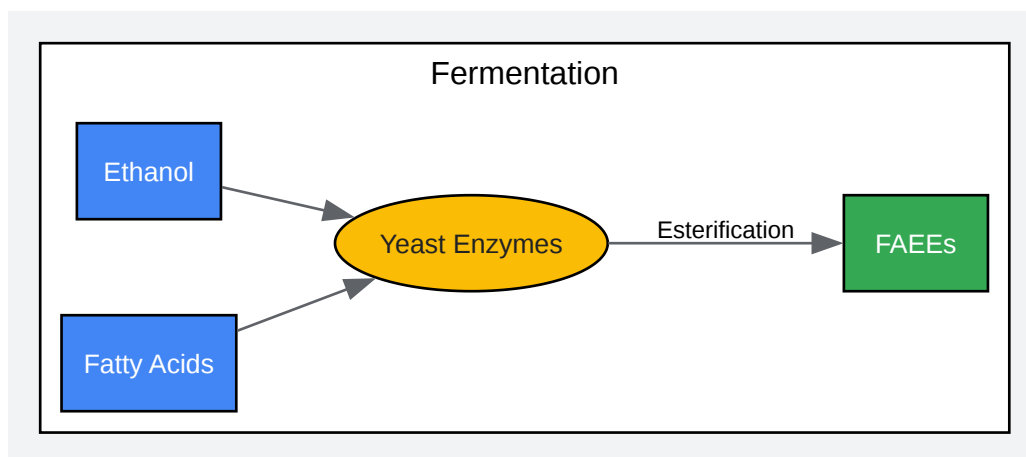
Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-Flame Ionization Detection (FID)

HS-SPME is a solvent-free extraction technique that is particularly useful for volatile compounds in complex matrices.

- Procedure:
 - Place a sample of the alcoholic beverage in a sealed vial.
 - Expose a solid-phase microextraction fiber to the headspace (the gas phase above the liquid) of the sample.
 - The volatile FAEEs adsorb onto the fiber.
 - The fiber is then directly inserted into the hot inlet of the gas chromatograph, where the analytes are desorbed and transferred to the GC column for analysis.
- Detection: A Flame Ionization Detector (FID) is a common and robust detector used for quantifying organic compounds.

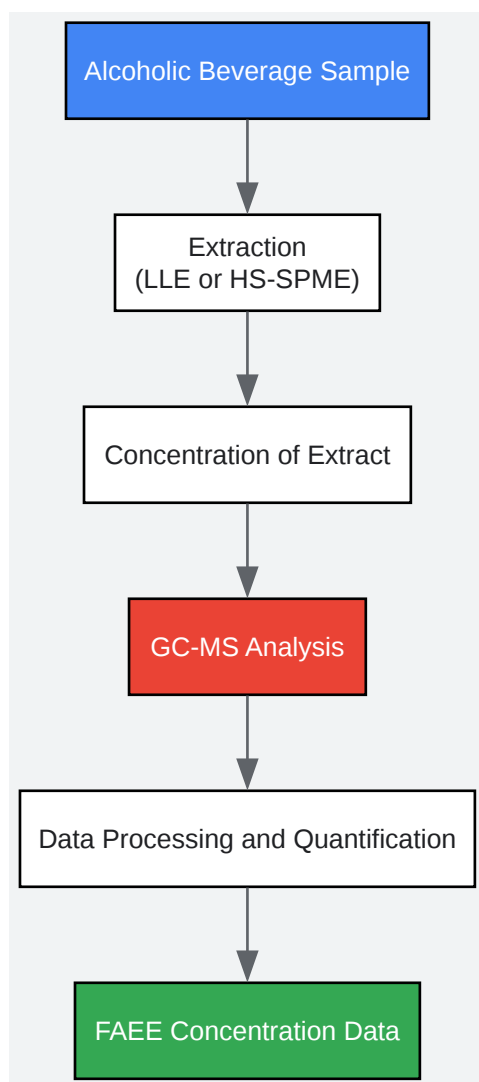
Visualizing the Process: From Formation to Analysis

The following diagrams illustrate the general pathway of FAEE formation during fermentation and the typical analytical workflow for their quantification in alcoholic beverages.



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Figure 1: Formation of Fatty Acid Ethyl Esters (FAEEs) during fermentation.



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Figure 2: General workflow for the analysis of FAEEs in alcoholic beverages.

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